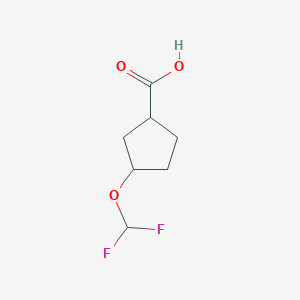![molecular formula C15H20N2O4 B3013956 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide CAS No. 1329366-10-0](/img/structure/B3013956.png)
3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" is a chemical entity that can be associated with a variety of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their biological activities, which can be informative for understanding the potential uses and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the addition of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at a specific position on the core structure, which significantly enhances antibacterial activity . Similarly, the synthesis of pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives also involves careful manipulation of the core structure to achieve desired biological activities . These examples suggest that the synthesis of "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" would likely require a targeted approach to introduce the benzo[d][1,3]dioxol-5-yl and 2-methoxyethyl groups onto the pyrrolidine-1-carboxamide core.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" has been characterized using various spectroscopic techniques and X-ray crystallography. For example, a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl group was characterized by FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound under different conditions.
Chemical Reactions Analysis
The reactivity of compounds containing pyrrolidine and benzamide moieties can be influenced by the presence of substituents on the rings. For instance, the introduction of a fluorine atom can reduce toxicity and convulsion inductive ability . Additionally, the presence of certain substituents can enhance the compound's ability to form supramolecular assemblies through hydrogen bonding and π-π stacking interactions . These insights suggest that "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" may also exhibit unique reactivity patterns that could be exploited for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the solvated structure of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was studied to understand its potential as an antineoplastic agent . The crystal structure, molecular conformation, and intermolecular interactions play a significant role in determining the solubility, stability, and reactivity of the compound. Similarly, the compound of interest would require a thorough analysis of its physical and chemical properties to predict its behavior in biological systems or as a material in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Anticancer and Anti-inflammatory Potential : Compounds with structural similarities, including benzodioxole and pyrrolidine motifs, have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. These studies often focus on modifying the chemical structure to enhance biological activity and selectivity for specific targets, such as cyclooxygenase enzymes or cancer cell lines (Abu‐Hashem et al., 2020), (Mohan et al., 2021).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : Research on pyridine derivatives, including compounds similar in structure to the one , has demonstrated antimicrobial properties against a range of bacteria and fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
- Antioxidant Activity : Derivatives of pyrrolidine-3-carboxylic acid have been synthesized and tested for their antioxidant activity, indicating potential applications in protecting against oxidative stress-related damage (Tumosienė et al., 2019).
Novel Synthesis Approaches
- Innovative Synthesis Techniques : Studies have also explored new synthetic routes to create pyrrolidine and pyridine derivatives, aiming at potential therapeutic applications. These methodologies could be relevant for the synthesis and functionalization of the compound of interest, offering pathways to explore its scientific applications (Sanad et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Compounds with similar structures have been shown to participate in biocatalytic asymmetric reduction of prochiral ketones, a significant transformation in organic chemistry . This suggests that the compound may interact with its targets to induce changes in their conformation or activity, but further studies are required to confirm this .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been implicated in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions . This suggests that the compound may influence similar biochemical pathways, but more research is needed to confirm this .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the compound’s potential involvement in biocatalytic asymmetric reduction, it may contribute to the production of biologically active molecules that could serve as precursors of many drugs .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of many compounds
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-19-7-5-16-15(18)17-6-4-12(9-17)11-2-3-13-14(8-11)21-10-20-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBRKIPBADRDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

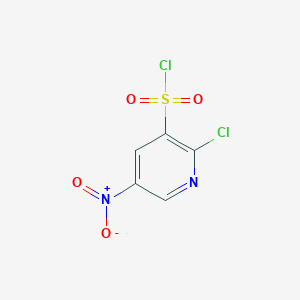
![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)
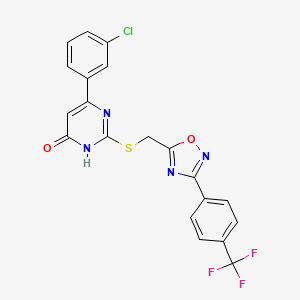

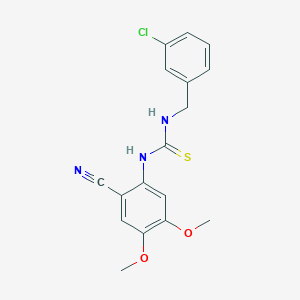
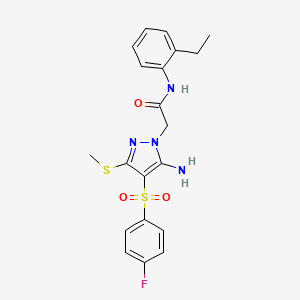



![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)
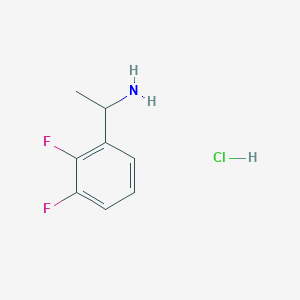
![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)
